Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
CAS No.: 339020-43-8
Cat. No.: VC5423219
Molecular Formula: C22H18FNO3
Molecular Weight: 363.388
* For research use only. Not for human or veterinary use.
![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate - 339020-43-8](/images/structure/VC5423219.png)
Specification
CAS No. | 339020-43-8 |
---|---|
Molecular Formula | C22H18FNO3 |
Molecular Weight | 363.388 |
IUPAC Name | ethyl 3-[(4-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate |
Standard InChI | InChI=1S/C22H18FNO3/c1-2-26-22(25)21-18-11-10-17(27-14-15-6-8-16(23)9-7-15)13-20(18)24-12-4-3-5-19(21)24/h3-13H,2,14H2,1H3 |
Standard InChI Key | KSNVCXAKLDGNEN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate features a pyrido[1,2-a]indole core substituted with a 4-fluorobenzyl ether group at position 3 and an ethyl carboxylate moiety at position 10. The IUPAC name, ethyl 3-[(4-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate, precisely describes its substituent arrangement . Key identifiers include:
Property | Value | Source |
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CAS Number | 339020-43-8 | |
Molecular Formula | ||
Molecular Weight | 363.388 g/mol | |
SMILES | CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)F | |
InChIKey | KSNVCXAKLDGNEN-UHFFFAOYSA-N |
The compound’s planar aromatic system and electron-withdrawing fluorine atom influence its reactivity and solubility, though explicit solubility data are unavailable.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from pyrido[1,2-a]indole precursors. A typical route includes:
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Etherification: Introducing the 4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reaction.
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Esterification: Coupling the carboxylate group using ethyl chloroformate or similar agents .
Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products. For example, related pyridoindole derivatives require base-catalyzed condensations and intramolecular cyclizations .
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
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NMR Spectroscopy: and NMR identify proton environments and carbon frameworks, respectively.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 363.388.
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Infrared Spectroscopy: Peaks near 1680–1650 cm confirm ester (C=O) and ether (C-O) functionalities.
Crystallographic data for analogs, such as benzo[f]pyrido[1,2-a]indole derivatives, reveal planar geometries and intermolecular hydrogen bonding, which may extrapolate to this compound .
Hazard Code | Risk Statement | Precautionary Code |
---|---|---|
H315 | Causes skin irritation | P280, P302+P352 |
H319 | Causes serious eye irritation | P305+P351+P338 |
Research Applications
Organic Chemistry
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Heterocyclic Synthesis: Serves as a precursor for fused nitrogen-containing scaffolds via cycloaddition or cross-coupling reactions .
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Structure-Activity Relationship (SAR) Studies: Modifications at positions 3 and 10 explore electronic effects on bioactivity .
Drug Discovery
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